molecular formula C18H13FN4O2S3 B3017693 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428359-08-3

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3017693
CAS No.: 1428359-08-3
M. Wt: 432.51
InChI Key: LDEVBAWFHFZQHG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . The 3-position is substituted with a 2-fluorobenzyl group, which enhances lipophilicity and may influence target binding through electronic effects.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S3/c19-12-4-2-1-3-11(12)9-23-16(25)15-13(5-7-26-15)21-18(23)28-10-14(24)22-17-20-6-8-27-17/h1-8H,9-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEVBAWFHFZQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound is expected to stimulate sGC. The stimulation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cells. This increase in cGMP levels can lead to a series of biochemical reactions that result in the relaxation of smooth muscle cells.

Biological Activity

The compound 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17F2N3O2S2C_{22}H_{17}F_{2}N_{3}O_{2}S_{2}, with a molecular weight of 457.51 g/mol. The structure features a thieno[3,2-d]pyrimidine core and a thiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine structure followed by functionalization with thiazole and acetamide groups. The synthetic route may include:

  • Formation of Thieno[3,2-d]pyrimidine : This involves cyclization reactions starting from readily available precursors.
  • Thioether Formation : The introduction of the sulfur atom through nucleophilic substitution.
  • Acetamide Functionalization : Finalizing the structure by attaching the acetamide group.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines. For example:

  • A549 (Human Lung Carcinoma) : The compound showed notable inhibition of cell proliferation.
  • MDA-MB-231 (Breast Cancer) : Similar cytotoxic effects were observed, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Staphylococcus aureus : Compounds derived from similar structures demonstrated potent antibacterial effects with minimal inhibitory concentrations (MICs) in the low micromolar range .
  • Broad-Spectrum Activity : Other derivatives have shown efficacy against a range of bacteria and fungi, indicating potential applications in treating infections .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole and thieno[3,2-d]pyrimidine moieties may inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.

Case Studies

  • Study on Cytotoxicity : A study involving various analogs of the compound revealed that modifications at specific positions significantly enhanced cytotoxic effects against A549 cells, highlighting structure-activity relationships (SAR) .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved activity against resistant strains like MRSA .

Data Summary Table

PropertyValue
Molecular FormulaC22H17F2N3O2S2
Molecular Weight457.51 g/mol
Anticancer ActivitySignificant cytotoxicity
Antimicrobial ActivityEffective against S. aureus
MIC (Staphylococcus aureus)Low micromolar range

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential for developing new antibiotics .

2. Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer activities. For instance, compounds similar to 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated cytotoxic effects against cancer cell lines such as breast and lung cancers. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells .

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications . This inhibition could lead to therapeutic strategies for managing diabetes-related conditions.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialThieno[3,2-d]pyrimidinesSignificant inhibition of bacterial growth
AnticancerSimilar derivativesInduction of apoptosis in cancer cell lines
Enzyme InhibitionAldose reductase inhibitorsPotential management of diabetic complications

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally analogous derivatives:

Compound Name Substituent on Pyrimidine Core Thioacetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound 2-Fluorobenzyl Thiazol-2-yl C₁₉H₁₄FN₄O₂S₃ 452.52* Baseline structure
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide 3,5-Dimethoxyphenyl 6-(Trifluoromethyl)benzothiazol-2-yl C₂₅H₂₁F₃N₄O₄S₃ 594.64 Bulkier substituent; enhanced lipophilicity
2-((3-(4-Fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzothiazol-2-yl)acetamide 4-Fluorophenyl 6-Methylbenzothiazol-2-yl C₂₂H₁₇FN₄O₂S₃ 484.59 Fluorine position variation; methyl addition
2-((3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide Benzyl Thiazol-2-yl C₁₈H₁₆N₄O₂S₃ 416.50 Lack of fluorine; reduced molecular weight
2-((3-(3-Methoxybenzyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide 3-Methoxybenzyl Thiazol-2-yl C₁₇H₁₆N₄O₃S₂ 388.46 Methoxy vs. fluorine; electronic effects

Q & A

Q. What are the key considerations in optimizing the synthesis route for this compound?

To optimize synthesis, focus on reaction parameters such as solvent polarity, temperature control, and catalyst selection. For example, thieno[3,2-d]pyrimidinone derivatives often require polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate nucleophilic substitution reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, as premature quenching can reduce yields. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires multi-technique analysis:

  • X-ray crystallography (single-crystal) provides unambiguous confirmation of the core scaffold and substituent orientation, as demonstrated for analogous fluorobenzyl-thienopyrimidinone derivatives .
  • NMR spectroscopy (¹H, ¹³C) identifies key functional groups (e.g., thioacetamide linkage at δ 3.8–4.2 ppm for –CH₂–S–) and aromatic proton environments .
  • IR spectroscopy verifies carbonyl (C=O at ~1700 cm⁻¹) and thioamide (C–S at ~650 cm⁻¹) bonds .

Q. Which analytical techniques are essential for routine characterization?

Beyond NMR and IR, high-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., ±2 ppm deviation). Elemental analysis (C, H, N, S) ensures stoichiometric consistency, while melting point determination assesses batch-to-batch reproducibility .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating pharmacological mechanisms?

Prioritize target-based assays (e.g., enzyme inhibition) and cell-based models (e.g., antimicrobial susceptibility testing). For thiazole-containing analogs, evaluate:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Antioxidant potential : DPPH radical scavenging assays to quantify IC₅₀ values, comparing to ascorbic acid controls .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or impurity interference. Mitigate by:

  • Cross-validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays).
  • Purity reassessment : Re-analyze compound batches via HPLC (>95% purity) to exclude byproduct effects .
  • Meta-analysis : Compare results across structurally similar analogs (e.g., fluorobenzyl vs. methoxyphenyl substituents) to identify structure-activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR requires systematic modification of substituents:

  • Core scaffold : Compare thieno[3,2-d]pyrimidinone with quinazolinone or triazolo derivatives to assess ring system impact .
  • Substituent variation : Synthesize analogs with halogen (e.g., Cl, Br), alkyl (e.g., methyl), or electron-withdrawing groups (e.g., –CF₃) at the 2-fluorobenzyl or thiazole positions. Evaluate changes in logP (lipophilicity) and bioactivity .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to targets like dihydrofolate reductase or bacterial topoisomerases .

Q. What methodologies address low yield in key synthesis steps?

Low yields in thioacetamide coupling or cyclization steps can be improved via:

  • Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) while maintaining >80% yield for thienopyrimidinone formation .
  • Stepwise purification : Isolate intermediates (e.g., 3-(2-fluorobenzyl)-4-oxothieno[3,2-d]pyrimidine) before final coupling to minimize side reactions .

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